9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole
Description
This compound is a thermally activated delayed fluorescence (TADF) emitter with a complex molecular architecture. Its structure integrates carbazole as an electron-donating (D) unit and triazine as an electron-accepting (A) moiety, linked via phenyl groups. Key features include:
- Molecular Formula: C₆₃H₄₄N₄ (approximate, based on structural analogs).
- Key Components:
- Carbazole core: Provides hole-transporting capabilities and enhances thermal stability.
- Triazine unit: Facilitates electron injection and charge balance.
- Phenyl linkers: Modulate intramolecular charge transfer (ICT) and reduce aggregation-induced quenching.
Purification typically employs column chromatography and vacuum sublimation .
Properties
Molecular Formula |
C57H38N4 |
|---|---|
Molecular Weight |
778.9 g/mol |
IUPAC Name |
9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole |
InChI |
InChI=1S/C57H38N4/c1-7-19-39(20-8-1)45-31-33-52-50(35-45)51-36-46(40-21-9-2-10-22-40)32-34-53(51)61(52)54-48(41-23-11-3-12-24-41)37-47(38-49(54)42-25-13-4-14-26-42)57-59-55(43-27-15-5-16-28-43)58-56(60-57)44-29-17-6-18-30-44/h1-38H |
InChI Key |
MTSZLTRICWZBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6C7=CC=CC=C7)C8=NC(=NC(=N8)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole typically involves the following steps:
Chemical Reactions Analysis
Types of Reactions
The compound undergoes three primary reaction types:
Oxidation :
The carbazole moiety can be oxidized to form carbazole-quinone derivatives. This reaction typically occurs under strong oxidizing conditions.
Reduction :
The triazine ring undergoes partial or complete reduction, yielding dihydro- or tetrahydrotriazine derivatives. Selective reduction requires careful control of reagents .
Substitution :
Electrophilic aromatic substitution (EAS) occurs at activated positions of the carbazole unit, particularly at the 3- and 6-positions. Nucleophilic substitution is observed on the triazine ring .
Cross-Coupling :
The compound participates in palladium-catalyzed coupling reactions (e.g., Suzuki, Heck) due to its halogenated derivatives, enabling functionalization with aryl or alkyl groups .
Common Reagents and Conditions
Reactions are highly dependent on reagents and conditions:
| Reaction Type | Reagents | Conditions | Catalyst/Additives |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Acidic or neutral, 50–80°C | – |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous THF, 0–25°C | – |
| Suzuki Coupling | Phenylboronic acid | DME/H₂O, 80°C, N₂ atmosphere | Pd(OAc)₂, P(o-tol)₃ |
| EAS | HNO₃, H₂SO₄ | 0–5°C, short reaction times | – |
Major Products
Key reaction outcomes include:
Oxidation Products
-
Carbazole-quinone derivatives : Formed via oxidation of the central carbazole ring, characterized by a conjugated diketone structure.
-
Epoxides : Generated under mild oxidative conditions using Triazox (2-hydroperoxy-4,6-diphenyl-1,3,5-triazine) .
Reduction Products
-
Dihydrotriazine : Partial reduction retains aromaticity in two triazine ring positions .
-
Tetrahydrotriazine : Full reduction yields a non-aromatic triazine core, altering electronic properties .
Substitution Products
-
Halogenated derivatives : Bromination at carbazole positions enables further cross-coupling .
-
Aryl-functionalized analogs : Suzuki coupling introduces aryl groups, enhancing solubility or optoelectronic properties .
Reaction Rates
-
Suzuki coupling : Completes in 3.5 hours at 80°C with 63% yield for analogous carbazole systems .
-
Oxidation : Requires 3 hours at 60°C for quinone formation.
Thermodynamic Stability
-
The triazine ring stabilizes intermediates via resonance, lowering activation energy for substitution .
-
Carbazole’s planar structure facilitates π-stacking, influencing reaction selectivity in solid-state synthesis .
Comparative Reactivity
| Feature | Triazine Moiety | Carbazole Moiety |
|---|---|---|
| Electrophilic Sites | C-2 position | C-3 and C-6 positions |
| Reduction Potential | E₁/2 = −1.2 V (vs. SCE) | E₁/2 = +0.8 V (vs. SCE) |
| Functionalization Yield | 70–85% (Suzuki coupling) | 50–65% (nitration) |
Scientific Research Applications
Organic Electronics
The compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate thermally activated delayed fluorescence (TADF) makes it particularly valuable in enhancing the efficiency of OLEDs.
Key Findings:
- TADF materials like this compound can achieve high photoluminescence quantum yields, leading to brighter and more efficient OLEDs .
- The incorporation of this compound in OLEDs has demonstrated improved color purity and stability under operational conditions.
Photovoltaics
In the field of photovoltaics, this compound serves as an electron donor or acceptor material in organic solar cells. Its unique electronic properties allow for effective charge separation and transport.
Case Study:
A study demonstrated that solar cells incorporating this compound achieved power conversion efficiencies exceeding 15%, which is competitive with traditional silicon-based solar cells .
Data Table: Performance Metrics of Solar Cells Using the Compound
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (%) | >15% |
| Open Circuit Voltage (V) | 0.85 |
| Short Circuit Current (mA/cm²) | 22 |
Sensors
The compound has also been explored for use in chemical sensors due to its fluorescence properties. It can be used to detect various analytes through changes in its optical properties upon interaction with target molecules.
Research Insights:
Recent studies have shown that sensors based on this compound exhibit high sensitivity and selectivity for detecting metal ions and small organic molecules .
Case Study:
A sensor utilizing this compound was able to detect lead ions at concentrations as low as 10 nM, showcasing its potential for environmental monitoring applications .
Mechanism of Action
The mechanism of action of 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole involves its interaction with molecular targets and pathways, including:
Electron Transport: The compound facilitates electron transport in optoelectronic devices by acting as an electron donor or acceptor.
Energy Transfer: It participates in energy transfer processes, which are crucial for the functioning of OLEDs and photovoltaic cells.
Photophysical Interactions: The compound exhibits unique photophysical interactions, such as thermally activated delayed fluorescence (TADF), which enhance its performance in optoelectronic applications.
Comparison with Similar Compounds
Research Frontiers and Opportunities
- Orientation Control : Adopting spiro-fluorene or acridine units (as in DM-B ) could improve horizontal alignment and reduce roll-off .
- Hybrid Host Systems : Combining the target compound with high-triplet-energy hosts (e.g., TCP-BP-SFAC ) may further suppress TTA .
- Lifetime Optimization : Addressing Förster resonance energy transfer (FRET)-induced degradation, as observed in 2c-Ph , is critical for commercial viability .
Biological Activity
The compound 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole (CAS No. 1480889-49-3) is a hybrid organic molecule that integrates a carbazole core with a triazine moiety. This unique structure imparts significant properties that are beneficial in various applications, particularly in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. This article delves into the biological activity of this compound, emphasizing its applications and research findings.
- Molecular Formula : C₄₅H₂₉N₅
- Molecular Weight : 639.75 g/mol
- Structural Characteristics : The compound features a rigid structure due to the phenyl bridges connecting the carbazole and triazine units, which enhances its thermal stability and electronic properties.
1. Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, studies on triazine derivatives have shown effectiveness against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells. These compounds typically induce apoptosis and inhibit cell proliferation through mechanisms involving DNA intercalation and disruption of cellular processes .
2. Photophysical Properties
The compound's photophysical characteristics make it suitable for applications in OLEDs. It demonstrates high luminescence efficiency owing to its ability to facilitate both hole and electron transport. The balance between these transport properties is crucial for the efficient recombination of charge carriers, leading to enhanced light emission .
3. Charge Transport Mechanisms
The integration of the triazine moiety contributes to the electron-deficient character of the compound, which is essential for effective charge transport in electronic devices. This property is particularly advantageous in OPV cells where efficient charge separation and transport are critical for improving power conversion efficiencies .
Research Findings
Case Study 1: Anticancer Activity
A study conducted on a series of triazine derivatives demonstrated that modifications to the structure could enhance their cytotoxic effects against cancer cell lines. The findings suggested that the incorporation of diphenyl groups significantly increased the potency of these compounds due to improved interactions with cellular targets.
Case Study 2: OLED Applications
In a comparative analysis of various carbazole derivatives used in OLEDs, it was found that those incorporating triazine units exhibited superior performance metrics such as increased brightness and reduced operational voltage. This research underlines the importance of molecular design in optimizing device performance.
Q & A
Basic Research Questions
Q. How is 9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole synthesized, and what purification methods ensure high yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. For example, a related triazine-carbazole hybrid was prepared by reacting a fluorinated triazine precursor with carbazole derivatives in dimethyl sulfoxide (DMSO) at 150°C under nitrogen, followed by column chromatography using ethyl acetate/petroleum ether as eluent to achieve ~76% yield . Key steps include rigorous exclusion of moisture, controlled reaction temperatures, and silica-gel chromatography for purification.
Q. What spectroscopic and computational methods are used to confirm its molecular structure and electronic properties?
- Methodological Answer : Nuclear magnetic resonance (NMR; H, C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are standard for structural confirmation. Computational methods like density functional theory (DFT) can model HOMO/LUMO distributions and triplet energy levels (). For instance, HOMO localization on carbazole donors and LUMO on triazine acceptors was confirmed via DFT, with values critical for host-guest energy transfer in OLEDs .
Q. How does the compound’s bipolar character influence its suitability as a host material in phosphorescent OLEDs (PHOLEDs)?
- Methodological Answer : The carbazole-triazine structure enables spatial separation of HOMO (on carbazole) and LUMO (on triazine), facilitating balanced hole/electron transport. This bipolarity reduces exciton quenching and improves device efficiency. For example, a similar compound achieved 20% external quantum efficiency (EQE) in green PHOLEDs due to effective charge confinement .
Advanced Research Questions
Q. What strategies optimize the compound’s triplet energy () for specific emissive layers (e.g., red vs. green PHOLEDs)?
- Methodological Answer : Substituent engineering and conjugation length adjustments modulate . Introducing bulky groups (e.g., tert-butyl) or extending π-systems can reduce for red emitters. For instance, indolocarbazole-triazine derivatives with extended terphenyl linkages achieved optimal (~2.0 eV) for red PHOLEDs . Computational screening of substituent effects can guide synthetic prioritization .
Q. How do bilayer vs. trilayer device architectures affect efficiency roll-off in OLEDs using this host?
- Methodological Answer : Trilayer architectures (e.g., hole transport/emissive/electron transport layers) improve exciton confinement and reduce efficiency roll-off. A study comparing bilayer and trilayer devices showed sustained EQE >20% over 10–1,000 cd/m brightness in trilayer setups due to optimized charge balance . Key metrics include thickness optimization of emissive layers and interfacial engineering.
Q. How can theoretical simulations resolve discrepancies between predicted and experimental photophysical properties?
- Methodological Answer : Time-dependent DFT (TD-DFT) and molecular dynamics simulations can predict absorption/emission spectra and exciton lifetimes. For example, simulations of triazine-carbazole isomers revealed that meta-substitution (m-TrzDCz) minimizes steric hindrance, aligning better with experimental photoluminescence quantum yields . Discrepancies often arise from solvent effects or solid-state packing, requiring hybrid experimental-computational validation.
Q. What experimental designs compare this compound’s performance with other thermally activated delayed fluorescence (TADF) hosts?
- Methodological Answer : Controlled studies using identical device architectures (e.g., emissive layer thickness, doping concentrations) are critical. For example, a comparison with BDMAC-XT and BCz-TRZ hosts revealed that the compound’s higher (2.67 eV) reduced Dexter energy transfer losses, achieving superior power efficiency (71–73 lm/W) in green OLEDs . Statistical analysis of efficiency roll-offs across multiple batches ensures reproducibility.
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under operational OLED conditions?
- Methodological Answer : Accelerated aging tests (e.g., constant current stress at 100 mA/cm) combined with in situ spectroscopic monitoring (e.g., FTIR, Raman) can identify degradation pathways. For example, triazine ring oxidation or carbazole dimerization may reduce stability. Cross-referencing thermal gravimetric analysis (TGA) data ( >130°C) with operational lifetimes helps correlate morphological stability with device performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
